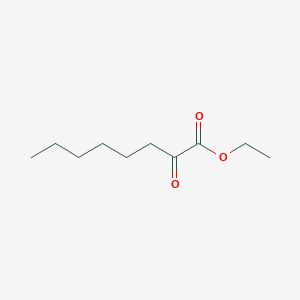

Ethyl 2-oxooctanoate

Description

Ethyl 2-oxooctanoate (CAS: Not explicitly listed in evidence; molecular formula inferred as C₁₀H₁₈O₃) is a keto ester characterized by an eight-carbon alkyl chain with a 2-oxo (keto) group and an ethyl ester moiety. It serves as a critical intermediate in organic synthesis, particularly in asymmetric reactions and enzymatic studies. For instance, it is utilized in the stereoselective synthesis of β-nitroalcohol derivatives via Henry reactions catalyzed by bisisoquinoline ligands . Additionally, it acts as a nucleophile in enzymatic transformations, where its linear alkyl chain facilitates binding to active sites of enzymes like pyrrolysine synthase (PyrAL), enabling stereochemical control in product formation .

Properties

CAS No. |

67873-26-1 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 2-oxooctanoate |

InChI |

InChI=1S/C10H18O3/c1-3-5-6-7-8-9(11)10(12)13-4-2/h3-8H2,1-2H3 |

InChI Key |

FQKVLKIRSWZHFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) Chain Length and Reactivity

- This compound’s eight-carbon chain balances lipophilicity and steric bulk, making it suitable for enzymatic binding pockets requiring extended alkyl interactions. This is evident in its use with PyrAL variants (e.g., W23V/L216A mutations), which accommodate branched or linear chains .

- Shorter analogs like Ethyl 2-oxoheptanoate (7 carbons) and Ethyl-2-oxo-pentanoate (5 carbons) exhibit lower molecular weights and boiling points, enhancing volatility but reducing enzymatic stability .

(b) Substituent Effects

- Ethyl 8-cyano-2-oxooctanoate introduces a polar cyano group, increasing electrophilicity at the α-carbon and enabling nucleophilic additions in drug synthesis .

- Ethyl 2-chloroacetoacetate ’s chloro substituent enhances reactivity in alkylation and condensation reactions, though it may introduce toxicity concerns .

(c) Enzymatic Compatibility

- Enzymes like NmDAPDH show substrate specificity for 2-oxoacids (e.g., 2-oxooctanoate), with NADPH-dependent reductive amination activity.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for the enzymatic synthesis of Ethyl 2-oxooctanoate, and how should reaction parameters be optimized?

- Methodological Answer : Enzymatic synthesis using engineered variants of pyrrolidine alkaloid synthase (PyrAL) or MBP-YfaU EcoLI is effective. Key parameters include:

- Enzyme Mutations : W23V and L216A mutations enlarge the active site to accommodate branched 2-oxoacid nucleophiles like this compound .

- Electrophile Selection : N-Cbz-alaninal, N-Cbz-prolinal, or formaldehyde yield distinct stereochemical outcomes (e.g., syn:anti ratios vary with electrophile configuration) .

- Reaction Monitoring : Use HPLC or GC-MS to track reaction progress and optimize substrate molar ratios (typically 1:1 nucleophile:electrophile).

- Data Consideration : Document dr (diastereomeric ratio) values and compare with computational predictions for validation.

Q. Which analytical techniques are most suitable for confirming the structural integrity and purity of this compound, and what validation criteria should be applied?

- Methodological Answer :

- NMR Spectroscopy : Prioritize H and C NMR to confirm carbonyl (C=O) and ester (COOEt) groups. Key markers include δ ~2.5–3.0 ppm (keto protons) and δ ~170–175 ppm (carbonyl carbons) .

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) to assess purity. Validate with spiked samples or co-injection with reference standards .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency (expected m/z for CHO: 184.1099).

Q. How should researchers document experimental procedures for this compound synthesis to ensure reproducibility, particularly regarding enzyme variants and substrate ratios?

- Methodological Answer : Follow IUPAC guidelines and journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry):

- Detailed Enzyme Descriptions : Include plasmid sources, expression conditions (e.g., E. coli strain, induction temperature), and purification steps (e.g., affinity chromatography) .

- Substrate Ratios : Specify molar equivalents (e.g., 1.2:1 nucleophile:electrophile) and solvent systems (e.g., aqueous buffer with 10% DMSO for solubility) .

- Raw Data Handling : Provide processed data in the main text and deposit raw chromatograms/spectra in supplementary materials .

Advanced Research Questions

Q. What methodological approaches can resolve contradictions in stereochemical outcomes when using different electrophiles in this compound synthesis?

- Methodological Answer :

- Comparative Kinetic Analysis : Measure reaction rates for R- vs. S-configured electrophiles (e.g., N-Cbz-alaninal) to identify steric or electronic biases .

- Molecular Dynamics Simulations : Model enzyme-substrate docking to predict stereoselectivity trends (e.g., antistereomer dominance with branched nucleophiles) .

- Crystallographic Studies : Solve enzyme-ligand co-crystal structures to visualize active-site interactions influencing dr values .

Q. How can site-directed mutagenesis of catalytic enzymes be strategically employed to enhance the yield and stereoselectivity of this compound production?

- Methodological Answer :

- Active-Site Engineering : Combine W23V (steric expansion) with L216A (enhanced flexibility) to accommodate bulky substituents (e.g., ethyl chains) .

- Directed Evolution : Screen mutant libraries under high-throughput conditions (e.g., microplate assays) to identify variants with improved k/K ratios .

- Synergistic Mutations : Test combinatorial mutations (e.g., W23V/L216A) for additive effects on reaction efficiency .

Q. What computational modeling strategies are effective in predicting the reactivity of this compound in novel catalytic systems, and how should these models be validated experimentally?

- Methodological Answer :

- DFT Calculations : Simulate transition states to identify rate-limiting steps (e.g., nucleophilic attack on electrophilic carbonyl groups) .

- QSAR Models : Correlate substrate structural features (e.g., chain length, branching) with reaction outcomes using multivariate regression .

- Validation Protocol : Compare predicted vs. experimental dr values and kinetic parameters (e.g., R > 0.85 indicates robust predictability) .

Data Presentation and Conflict Resolution

Q. How should researchers address discrepancies in yield or purity data when scaling this compound synthesis from lab-to-pilot scale?

- Methodological Answer :

- Scale-Up Analysis : Conduct Design of Experiments (DoE) to isolate variables (e.g., mixing efficiency, temperature gradients) affecting yield .

- Statistical Validation : Apply ANOVA to identify significant factors (p < 0.05) and optimize conditions iteratively .

- Purity Monitoring : Use in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time impurity detection .

Q. What frameworks are recommended for analyzing contradictory data in this compound research, such as conflicting reports on enzyme substrate specificity?

- Methodological Answer :

- Meta-Analysis : Systematically review literature to identify methodological variations (e.g., buffer pH, enzyme sources) causing discrepancies .

- Reproducibility Trials : Replicate key studies under standardized conditions (e.g., pH 7.4, 25°C) to isolate variables .

- Error Propagation Models : Quantify uncertainties in kinetic measurements (e.g., ±5% enzyme activity) using Monte Carlo simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.